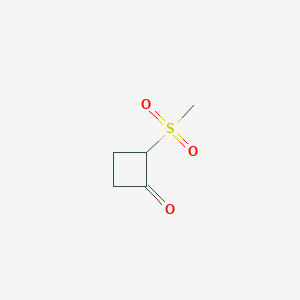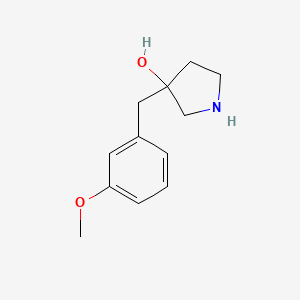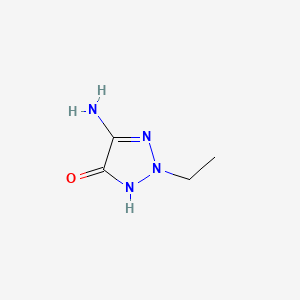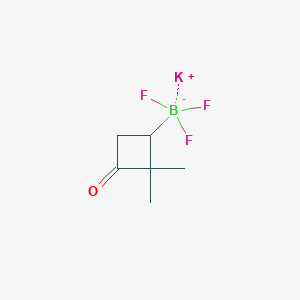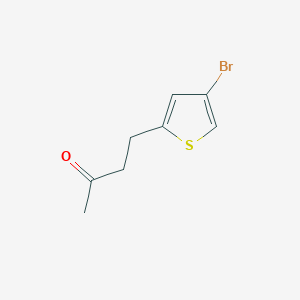
4-(Difluoromethyl)-5-methoxynicotinic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(Difluoromethyl)-5-methoxypyridine-3-carboxylic acid is a heterocyclic organic compound that features a pyridine ring substituted with a difluoromethyl group, a methoxy group, and a carboxylic acid group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(difluoromethyl)-5-methoxypyridine-3-carboxylic acid typically involves the introduction of the difluoromethyl group onto a pyridine ring. One common method is the difluoromethylation of pyridine derivatives using difluorocarbene reagents. This process can be achieved through various methods, including metal-based catalysis and radical chemistry .
Industrial Production Methods
Industrial production of this compound may involve large-scale difluoromethylation reactions using optimized conditions to ensure high yield and purity. The use of continuous flow microreactor systems can enhance the efficiency and scalability of the production process .
化学反応の分析
Types of Reactions
4-(Difluoromethyl)-5-methoxypyridine-3-carboxylic acid can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups on the pyridine ring.
Substitution: The methoxy and carboxylic acid groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and catalyst choice are crucial for achieving the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while substitution reactions can introduce various functional groups onto the pyridine ring .
科学的研究の応用
4-(Difluoromethyl)-5-methoxypyridine-3-carboxylic acid has several scientific research applications:
作用機序
The mechanism of action of 4-(difluoromethyl)-5-methoxypyridine-3-carboxylic acid and its derivatives involves interactions with specific molecular targets. For example, in medicinal chemistry, the compound may inhibit enzymes or receptors involved in disease pathways. The difluoromethyl group can enhance the compound’s binding affinity and metabolic stability .
類似化合物との比較
Similar Compounds
3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid: Used in the synthesis of fungicides.
N-Difluoromethylated pyridines: These compounds share similar structural features and are used in various chemical applications.
Uniqueness
4-(Difluoromethyl)-5-methoxypyridine-3-carboxylic acid is unique due to the specific arrangement of its functional groups, which can impart distinct chemical and biological properties.
特性
分子式 |
C8H7F2NO3 |
|---|---|
分子量 |
203.14 g/mol |
IUPAC名 |
4-(difluoromethyl)-5-methoxypyridine-3-carboxylic acid |
InChI |
InChI=1S/C8H7F2NO3/c1-14-5-3-11-2-4(8(12)13)6(5)7(9)10/h2-3,7H,1H3,(H,12,13) |
InChIキー |
GWKJJEONLGJUFE-UHFFFAOYSA-N |
正規SMILES |
COC1=C(C(=CN=C1)C(=O)O)C(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(Sec-butyl)-4-chloro-5,6-dimethylthieno[2,3-d]pyrimidine](/img/structure/B13613766.png)
![3-[4-(3-{[(Tert-butoxy)carbonyl]amino}propyl)piperazin-1-yl]propanoic acid](/img/structure/B13613776.png)
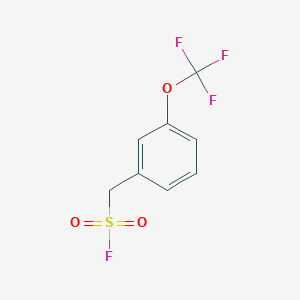

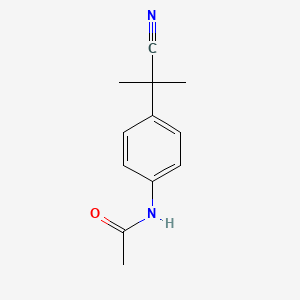
![3-Methyl-3-[(methylsulfanyl)methyl]pyrrolidinehydrochloride](/img/structure/B13613801.png)
![5-{1-[(3-ethynylphenyl)amino]ethyl}-2,3-dihydro-1H-1,3-benzodiazol-2-one](/img/structure/B13613811.png)
